BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE
Description
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE is a complex organic compound with a molecular formula of C30H18Cl2O8S and a molecular weight of 609.4 g/mol. This compound is characterized by its unique structure, which includes two chlorophenyl groups, two oxoethyl groups, and a dibenzo[b,d]thiophene core with dicarboxylate and dioxide functionalities. It is used in various scientific research applications due to its distinct chemical properties.
Properties
Molecular Formula |
C30H18Cl2O8S |
|---|---|
Molecular Weight |
609.4 g/mol |
IUPAC Name |
bis[2-(2-chlorophenyl)-2-oxoethyl] 5,5-dioxodibenzothiophene-3,7-dicarboxylate |
InChI |
InChI=1S/C30H18Cl2O8S/c31-23-7-3-1-5-21(23)25(33)15-39-29(35)17-9-11-19-20-12-10-18(14-28(20)41(37,38)27(19)13-17)30(36)40-16-26(34)22-6-2-4-8-24(22)32/h1-14H,15-16H2 |
InChI Key |
HJQYIEOWAYDFDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,d]thiophene core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,d]thiophene structure.
Introduction of the dicarboxylate groups: Carboxylation reactions are used to introduce the dicarboxylate functionalities at the 3 and 7 positions of the dibenzo[b,d]thiophene core.
Attachment of the oxoethyl groups: The oxoethyl groups are introduced through esterification reactions with appropriate oxoethyl precursors.
Chlorination: The final step involves the chlorination of the phenyl rings to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Esterification and Hydrolysis: The ester groups can undergo esterification and hydrolysis reactions under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl groups and oxoethyl functionalities allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
BIS[2-(2-CHLOROPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE can be compared with other similar compounds, such as:
Dibenzo[b,d]thiophene-3,7-dicarboxylate: Lacks the chlorophenyl and oxoethyl groups, resulting in different chemical properties and reactivity.
Bis[2-(2-bromophenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide:
Bis[2-(2-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide: Contains methyl groups instead of chlorine, affecting its chemical behavior and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
